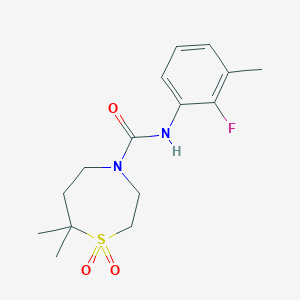
4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as JNJ-42153605 and has been studied for its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide may have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in treating diseases such as arthritis. It has also been shown to have analgesic properties, which may be beneficial in treating pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide in lab experiments include its potential therapeutic effects and its ability to inhibit certain enzymes and receptors. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are various future directions for research on 4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide. One potential direction is to further study its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Another potential direction is to study its potential in treating cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyethylamine and propargyl alcohol. The resulting product is then reacted with 3,3-dimethyl-1-butynesulfonamide to form the final compound.
Applications De Recherche Scientifique
The potential applications of 4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide in scientific research are vast. This compound has been studied for its potential in treating various diseases, including cancer, inflammation, and pain. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-N-prop-2-enyl-1H-indole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c1-3-7-17(8-9-20-2)21(18,19)13-10-16-12-6-4-5-11(15)14(12)13/h3-6,10,16H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFHVBNIANGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=C)S(=O)(=O)C1=CNC2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)

![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)